molecular formula C33H32N2O3 B12777242 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethyl(2-methylpropyl)amino)-3'-methyl-2'-(phenylamino)- CAS No. 95235-29-3

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethyl(2-methylpropyl)amino)-3'-methyl-2'-(phenylamino)-

Katalognummer: B12777242
CAS-Nummer: 95235-29-3
Molekulargewicht: 504.6 g/mol
InChI-Schlüssel: AGRLJMLWBXCPHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage, which connects two cyclic structures, and contains multiple functional groups, including amino and phenyl groups. Its intricate structure makes it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- typically involves multi-step organic reactions The process begins with the preparation of the isobenzofuran and xanthene precursors, followed by the formation of the spiro linkage through a cyclization reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Purification techniques, including chromatography and recrystallization, are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Wirkmechanismus

The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes or alter cellular signaling pathways by interacting with receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one: Lacks the amino and phenyl substitutions, making it less versatile in terms of reactivity and applications.

    Xanthene derivatives: Share the xanthene core structure but differ in the functional groups attached, leading to variations in chemical behavior and applications.

    Isobenzofuran derivatives: Contain the isobenzofuran moiety but lack the spiro linkage, resulting in different structural and functional properties.

Uniqueness

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethyl(2-methylpropyl)amino)-3’-methyl-2’-(phenylamino)- stands out due to its spiro linkage, which imparts unique three-dimensional structure and stability. The presence of multiple functional groups enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

95235-29-3

Molekularformel

C33H32N2O3

Molekulargewicht

504.6 g/mol

IUPAC-Name

2'-anilino-6'-[ethyl(2-methylpropyl)amino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C33H32N2O3/c1-5-35(20-21(2)3)24-15-16-27-31(18-24)37-30-17-22(4)29(34-23-11-7-6-8-12-23)19-28(30)33(27)26-14-10-9-13-25(26)32(36)38-33/h6-19,21,34H,5,20H2,1-4H3

InChI-Schlüssel

AGRLJMLWBXCPHN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(C)C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.